[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone
Description
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Properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6O/c1-18-4-2-6-22(16-18)30-12-14-31(15-13-30)25(33)23-24(19-5-3-11-27-17-19)32(29-28-23)21-9-7-20(26)8-10-21/h2-11,16-17H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLGESOIEFBCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone represents a class of triazole derivatives that have garnered attention in medicinal chemistry for their potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from diverse research studies.
The molecular formula of the compound is with a molecular weight of approximately 415.88 g/mol. The compound's structure includes a triazole ring, which is known for its pharmacological significance.
Biological Activity Overview
The biological activity of this compound spans various therapeutic areas, primarily focusing on anticancer and antimicrobial properties. Below are key findings from recent studies:
Anticancer Activity
- Cell Line Studies :
- The compound was tested against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). It exhibited significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines, indicating its potential as an anticancer agent .
- Mechanism of Action :
Antimicrobial Activity
- Bacterial Strains Tested :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
A study conducted by Xia et al. demonstrated that derivatives similar to the triazole compound exhibited significant growth inhibition in A549 lung cancer cells with an IC50 value of 26 µM. This study highlighted the potential for developing triazole derivatives as targeted therapies in oncology .
Case Study 2: Mechanistic Insights
Research by Zheng et al. explored the mechanistic pathways involved in the anticancer effects of triazole derivatives, noting that these compounds could inhibit Aurora-A kinase activity, which is critical in cell cycle regulation and tumor growth . This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
